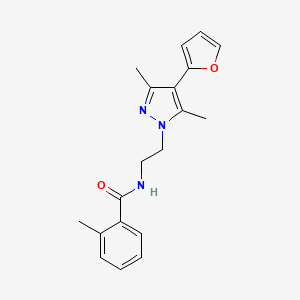
N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. It is a thiazolyl imine derivative that has shown promising results in scientific research studies.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an antibacterial and antifungal agent.
In addition to its medicinal applications, N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine has also been studied for its potential as a fluorescent probe for the detection of metal ions. Its ability to selectively bind to certain metal ions has made it a promising candidate for the development of sensors for environmental monitoring.
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine is not fully understood. However, studies have suggested that it may exert its anticancer effects by inducing apoptosis in cancer cells. It has also been suggested that it may inhibit the growth of cancer cells by interfering with their DNA replication.
Biochemical and Physiological Effects:
Studies have shown that N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine has low toxicity and does not produce any significant adverse effects on normal cells. It has been reported to induce apoptosis in cancer cells, which may lead to the inhibition of tumor growth. It has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, its low solubility in water and other solvents may limit its use in some applications.
Orientations Futures
There are several future directions for the research and development of N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the investigation of its potential as a fluorescent probe for the detection of other metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as an antibacterial and antifungal agent.
Méthodes De Synthèse
The synthesis of N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine involves the reaction of 2-aminothiazole with substituted benzaldehyde and nitroethane in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-2-11-20-17(14-7-4-3-5-8-14)13-24-18(20)19-15-9-6-10-16(12-15)21(22)23/h2-10,12-13H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTDBFRNXMIPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


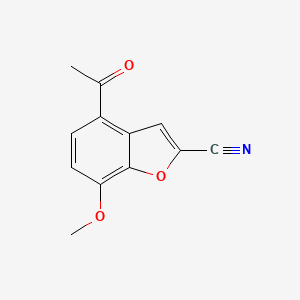
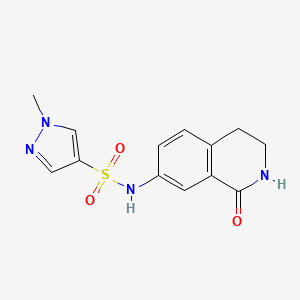
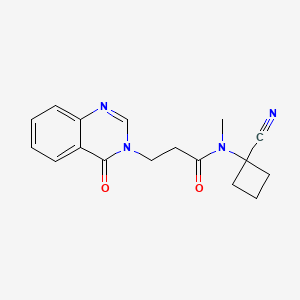
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2657789.png)
![1-(3-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2657792.png)
![3-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide](/img/structure/B2657793.png)
![3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657795.png)
![2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2657796.png)
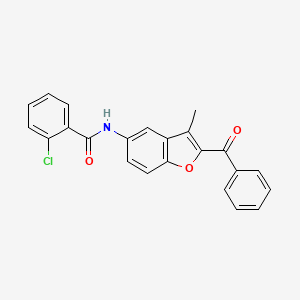
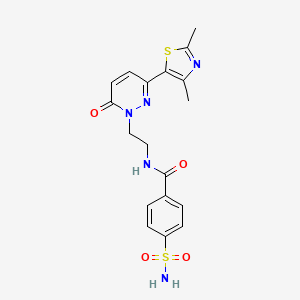
![3-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-(trifluoromethyl)pyridine-2-carboximidamide](/img/structure/B2657801.png)

